molecular formula C17H14F2N2O2 B12534612 5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole CAS No. 819076-84-1

5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole

Cat. No.: B12534612
CAS No.: 819076-84-1
M. Wt: 316.30 g/mol
InChI Key: SRHPLHRWIZAAMX-UHFFFAOYSA-N
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Description

5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluorophenyl and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorophenyl and methoxyphenyl substitutions make it a versatile compound for various applications in research and industry.

Properties

CAS No.

819076-84-1

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

5-[4-[(2,6-difluorophenyl)methoxy]-3-methoxyphenyl]-1H-pyrazole

InChI

InChI=1S/C17H14F2N2O2/c1-22-17-9-11(15-7-8-20-21-15)5-6-16(17)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

SRHPLHRWIZAAMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=NN2)OCC3=C(C=CC=C3F)F

Origin of Product

United States

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